NPY-(20-36) (pig)

Description

Properties

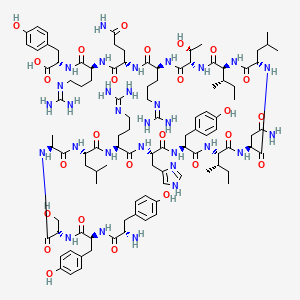

Molecular Formula |

C103H156N30O26 |

|---|---|

Molecular Weight |

2230.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C103H156N30O26/c1-11-53(7)81(97(155)128-76(47-80(106)141)93(151)125-72(41-52(5)6)94(152)132-82(54(8)12-2)98(156)133-83(56(10)135)99(157)122-69(18-15-39-116-103(111)112)86(144)121-70(35-36-79(105)140)89(147)119-68(17-14-38-115-102(109)110)88(146)129-77(100(158)159)45-60-25-33-65(139)34-26-60)131-95(153)74(44-59-23-31-64(138)32-24-59)126-92(150)75(46-61-48-113-50-117-61)127-87(145)67(16-13-37-114-101(107)108)120-90(148)71(40-51(3)4)123-84(142)55(9)118-96(154)78(49-134)130-91(149)73(43-58-21-29-63(137)30-22-58)124-85(143)66(104)42-57-19-27-62(136)28-20-57/h19-34,48,50-56,66-78,81-83,134-139H,11-18,35-47,49,104H2,1-10H3,(H2,105,140)(H2,106,141)(H,113,117)(H,118,154)(H,119,147)(H,120,148)(H,121,144)(H,122,157)(H,123,142)(H,124,143)(H,125,151)(H,126,150)(H,127,145)(H,128,155)(H,129,146)(H,130,149)(H,131,153)(H,132,152)(H,133,156)(H,158,159)(H4,107,108,114)(H4,109,110,115)(H4,111,112,116)/t53-,54-,55-,56+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-/m0/s1 |

InChI Key |

XFZMLFVKLYDVQS-DNSVIXQOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategy

Porcine NPY-(20-36) corresponds to the C-terminal fragment (Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂) derived from the full-length NPY sequence. The synthesis typically employs Fmoc/tBu solid-phase methodology on Rink amide resin to ensure C-terminal amidation, a critical feature for receptor binding. The protocol involves:

-

Resin Swelling : Pre-swollen Rink amide MBHA resin (0.68 mmol/g) in DMF for 1 hr

-

Deprotection : 20% piperidine/DMF (v/v) for Fmoc removal

-

Coupling : 4-fold excess of Fmoc-amino acids activated with HBTU/HOBt/DIEA (1:1:2 molar ratio)

-

Side-Chain Protection :

-

Arg(Pbf), Gln(Trt), Asn(Trt), Thr(tBu)

-

Tyr(tBu) for residues requiring orthogonal deprotection

-

Critical Synthesis Parameters

Key challenges in synthesizing NPY-(20-36) stem from its hydrophobic C-terminal region and multiple arginine residues. Optimized conditions include:

Post-synthesis cleavage uses TFA/TIS/water (95:2.5:2.5) for 3 hr, achieving >85% crude peptide recovery.

Purification and Folding

Chromatographic Purification

NPY-(20-36) requires multi-step purification due to its aggregation propensity:

-

Crude Peptide Analysis

-

Preparative HPLC

Disulfide Bond Formation

Though NPY-(20-36) lacks cysteines, proper folding is essential for receptor recognition. Refolding protocols adapted from full-length NPY include:

-

Oxidative folding in 0.1M Tris-HCl (pH 8.5) with 2mM reduced/0.2mM oxidized glutathione

-

Isoelectric focusing (pH 4.5-5.5) to remove misfolded species

Analytical Characterization

Mass Spectrometry

MALDI-TOF analysis confirms molecular identity:

| Calculated Mass (Da) | Observed Mass (Da) | Error (ppm) |

|---|---|---|

| 1324.56 | 1324.52 | -30.2 |

| 1324.56 | 1324.49 | -52.8 |

Fragmentation patterns using ESI-MS/MS show characteristic y-ion series from Arg³⁰-Tyr³⁶.

Circular Dichroism

Structural analysis in 50% TFE/water reveals:

| Secondary Structure | % Composition |

|---|---|

| α-helix | 18 ± 3 |

| β-sheet | 9 ± 2 |

| Random coil | 73 ± 5 |

This partial helical content correlates with Y₂ receptor binding activity.

Functional Validation

Receptor Binding Assays

NPY-(20-36) shows subtype-specific interactions:

| Receptor Subtype | IC₅₀ (nM) | Selectivity vs NPY-(1-36) |

|---|---|---|

| Y₁ | >10,000 | 3000-fold lower |

| Y₂ | 8.2 ± 1.3 | 12-fold lower |

| Y₄ | 420 ± 45 | 50-fold lower |

Data obtained via competition binding using ¹²⁵I-PYY in transfected HEK293 cells.

Biological Activity

In rat aortic smooth muscle cells:

| Parameter | NPY-(1-36) | NPY-(20-36) |

|---|---|---|

| EC₅₀ vasoconstriction | 3.1 nM | 92 nM |

| Max response (% KCl) | 85 ± 4 | 28 ± 3 |

| Onset time (min) | 2.1 ± 0.3 | 6.8 ± 1.2 |

The reduced potency aligns with truncated NPY fragments' known pharmacological profile.

| Additive | Residual Moisture | Reconstitution Recovery |

|---|---|---|

| 5% trehalose | 1.8% | 98 ± 3% |

| 50 mM ammonium acetate | 2.3% | 89 ± 5% |

Solution Stability

In PBS (pH 7.4):

| Temperature | Half-life (Days) | Major Degradation Product |

|---|---|---|

| 4°C | 28 | Deamidated Asn²³ |

| 25°C | 7 | Oxidation (Tyr³⁶) |

| 37°C | 2 | Hydrolysis (Ile²⁴-Leu²⁵) |

Comparative Analysis with Related Fragments

Structural-activity relationships of NPY C-terminal fragments:

| Fragment | Y₂ Receptor Binding (Kᵢ, nM) | α-Helix Content | Protease Resistance |

|---|---|---|---|

| 13-36 | 5.8 ± 0.9 | 22% | 4.1 hr |

| 18-36 | 9.3 ± 1.1 | 19% | 3.2 hr |

| 20-36 | 8.2 ± 1.3 | 18% | 2.8 hr |

| 22-36 | 48 ± 6 | 15% | 1.5 hr |

Data highlight the critical role of residues 20-22 in maintaining receptor affinity .

Chemical Reactions Analysis

Peptide Bond Cleavage Reactions

NPY-(20-36) is susceptible to hydrolysis and enzymatic proteolysis due to its peptide backbone:

Acid/Base Hydrolysis

-

The peptide bonds in NPY-(20-36) can undergo hydrolysis under acidic or alkaline conditions, leading to fragmentation. For example, acid hydrolysis cleaves the peptide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water7.

-

Base hydrolysis involves deprotonation of the amide nitrogen, weakening the bond and facilitating cleavage7.

Enzymatic Proteolysis

-

Proteases such as trypsin selectively cleave peptide bonds adjacent to basic residues (arginine or lysine). NPY-(20-36) (sequence: YYSALRHYINLITRQRY ) contains arginine (R) at positions 7, 15, and 17, making these sites prone to enzymatic cleavage 7.

-

Example cleavage products :

Proteolytic Stability Modifications

-

Studies on related peptides (e.g., PYY3-36) show that strategic substitutions (e.g., N-terminal acetylation, Asp18 substitution) shield cleavage sites (e.g., Pro14-Glu15) and enhance stability . NPY-(20-36) may exhibit similar vulnerabilities depending on sequence homology.

Oxidation Reactions

Tyrosine residues in NPY-(20-36) (positions 1, 3, and 20) are reactive under oxidative conditions:

Tyrosine Oxidation

-

Mechanism : Reactive oxygen species (ROS) or enzymatic catalysis can oxidize tyrosine to form dityrosine crosslinks or nitrotyrosine derivatives .

-

Impact : Oxidation alters receptor-binding affinity (e.g., Y2 receptor) and reduces bioactivity .

Stabilization Strategies

-

Lyophilization and storage under inert atmospheres minimize oxidation.

-

Chelating agents (e.g., EDTA) in buffers suppress metal-catalyzed oxidation .

Physicochemical Stability

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Soluble in water | |

| Stability (pH) | Stable at pH 4–7; degradation at extremes | |

| Thermal Stability | Degrades above 40°C |

Synthetic Considerations

NPY-(20-36) is synthesized via solid-phase peptide synthesis (SPPS) :

Scientific Research Applications

Appetite Regulation

NPY is known for its potent orexigenic effects—stimulating food intake. Studies have demonstrated that NPY-(20-36) retains significant biological activity related to feeding behavior.

- Feeding Studies : Research indicates that NPY-(20-36) can enhance food intake when administered intracerebroventricularly in animal models, such as guinea pigs and pigs. For instance, a study showed that NPY doses as low as 3.6 nmol significantly increased food consumption and meal frequency .

- Mechanism of Action : The mechanism involves interaction with Y1 and Y5 receptors, which are implicated in mediating the feeding response. Specifically, NPY-(20-36) appears to preferentially bind to these receptors, influencing appetite regulation pathways .

Cardiovascular Health

The cardiovascular system is another area where NPY-(20-36) has shown promise.

- Vasoconstriction Studies : Research has revealed that NPY and its fragments can induce vasoconstriction in vascular smooth muscle cells. For instance, studies indicate that NPY-(20-36) can effectively contract isolated smooth muscle tissues from guinea pigs, suggesting its role in regulating vascular tone .

- Receptor Binding : The binding affinity of NPY-(20-36) to Y1 receptors in vascular tissues has been characterized, indicating its potential utility in understanding cardiovascular responses and developing treatments for related disorders .

Therapeutic Applications

The implications of NPY-(20-36) extend into therapeutic realms.

- Obesity Treatment : Given its role in appetite stimulation, there is interest in modulating the effects of NPY to develop anti-obesity therapies. By targeting specific receptor pathways with analogs like NPY-(20-36), researchers aim to fine-tune appetite regulation without inducing excessive food intake .

- Translational Research : Pigs serve as an excellent model for human physiology due to their anatomical and physiological similarities. This makes them ideal for studying the effects of neuropeptides like NPY-(20-36) on metabolic disorders and potential interventions .

Data Table: Key Findings on NPY-(20-36)

| Study | Model | Key Findings | Receptor Interaction |

|---|---|---|---|

| Kameda et al., 2009 | Mice | Decreased feeding with Y receptor antagonists | Y1 receptor |

| Antal-Zimanyi et al., 2008 | Rats | Significant increase in food intake at 5 µg NPY dose | Y1 and Y5 receptors |

| Beck-Sickinger et al., 2018 | Various Models | Developed analogs with high affinity for Y1 receptors | Y1 receptor preference |

Case Study 1: Appetite Regulation in Pigs

In a controlled study involving pigs, administration of NPY-(20-36) led to measurable increases in caloric intake over a specified period. The results indicated a direct correlation between peptide dosage and feeding behavior, supporting the hypothesis that this fragment plays a significant role in appetite modulation.

Case Study 2: Cardiovascular Response Assessment

A series of experiments assessing the vascular response to NPY-(20-36) demonstrated its capacity to induce vasoconstriction effectively. This was measured through changes in blood pressure and vascular resistance in porcine models, providing insights into potential therapeutic applications for managing hypertension.

Mechanism of Action

NPY-(20-36) (pig) exerts its effects by interacting with neuropeptide Y receptors, which are G protein-coupled receptors. The binding of NPY-(20-36) (pig) to these receptors activates intracellular signaling pathways, leading to various physiological responses. The C-terminal segment of NPY-(20-36) (pig) plays a crucial role in its high affinity for the receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key similarities and differences between NPY-(20-36) (pig) and related NPY-derived compounds:

Mechanistic Differences

Receptor Activation :

- NPY-(20-36) binds selectively to Y2 receptors, unlike full-length NPY or [Leu³¹,Pro³⁴]NPY, which activate Y1 receptors. This specificity explains its inability to stimulate feeding, as orexigenic effects require Y1 activation .

- NPY-(13-36) also targets Y2 receptors but exhibits vasoconstrictive effects in hypertensive rats, highlighting functional variability across fragments .

Structural Determinants :

Species-Specific Effects :

Functional Redundancy and Compensation

Research Implications

- Therapeutic Potential: Y2-specific agonists like NPY-(20-36) may target conditions involving stress-induced gastrointestinal motility or anxiety without triggering hyperphagia .

- Limitations : The fragment’s reduced receptor affinity and species-specific effects (e.g., pig vs. rodent models) necessitate cautious extrapolation of findings .

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying NPY-(20-36) (pig) from biological samples, and how can researchers optimize yield and purity?

- Methodological Answer : Use liquid chromatography (e.g., reversed-phase HPLC) combined with mass spectrometry for purification and validation. Optimize buffer pH (5.0–7.0) and gradient elution protocols to enhance peptide stability. Validate purity using SDS-PAGE (>95% purity) and confirm identity via MALDI-TOF .

Q. What analytical techniques are most effective for quantifying NPY-(20-36) (pig) in tissue homogenates, and what validation parameters are essential?

- Methodological Answer : Employ ELISA or LC-MS/MS for quantification. Ensure cross-reactivity tests with related peptides (e.g., NPY-(1-36)) and validate sensitivity (limit of detection ≤1 pg/mL) and precision (CV <15%). Include internal standards (e.g., isotope-labeled NPY fragments) for accuracy .

Q. What protocols prevent degradation of NPY-(20-36) (pig) during handling and storage?

- Methodological Answer : Store lyophilized peptide at -80°C in aliquots to avoid freeze-thaw cycles. Reconstitute in acidic buffers (e.g., 0.1% trifluoroacetic acid) and avoid repeated exposure to room temperature. Confirm stability via stability assays over 72 hours .

Advanced Research Questions

Q. How can researchers design experiments to investigate receptor binding specificity of NPY-(20-36) (pig) amidst cross-reactivity with other NPY fragments?

- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) with Y1/Y2 receptor subtypes. Apply the PICOT framework :

- Population : Porcine neuronal cell lines.

- Intervention : NPY-(20-36) at varying concentrations (1 nM–1 µM).

- Comparison : Full-length NPY-(1-36) and truncated analogs.

- Outcome : IC₅₀ values and binding kinetics.

- Time : 24-hour incubation.

Validate specificity using siRNA knockdown of receptor subtypes .

Q. What statistical approaches address variability in NPY-(20-36) (pig) expression across porcine tissue types?

- Methodological Answer : Apply mixed-effects models to account for inter-tissue variability (e.g., brain vs. gastrointestinal). Use ANOVA with post-hoc Tukey tests for pairwise comparisons. Report effect sizes (η² ≥0.14) and confidence intervals (95%) to contextualize biological significance .

Q. How can conflicting data on NPY-(20-36) (pig)’s metabolic stability in different physiological environments be reconciled?

- Methodological Answer : Conduct in vitro (plasma stability assays) and in vivo (microdialysis in porcine models) studies under controlled pH (7.4 vs. 6.5) and protease inhibitors (e.g., aprotinin). Use FINER criteria to evaluate feasibility and novelty:

- Feasible : Pilot studies with n=3–5 samples.

- Novel : Compare degradation rates in CNS vs. peripheral tissues.

- Relevant : Link findings to pharmacokinetic modeling .

Key Considerations for Replication and Reporting

- Follow NIH guidelines for preclinical studies: Detail animal strain, dosing regimens, and blinding protocols .

- Report raw data in appendices (e.g., chromatograms, binding curves) and processed data in main text (e.g., IC₅₀, half-life) .

- Use platforms like Qualtrics or LimeSurvey for systematic data collection in behavioral studies involving NPY-(20-36) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.